BS3-d4 Deuterated Crosslinker

Catalog No.
S12380296
CAS No.
M.F
C16H18N2Na2O14S2
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BS3-d4 Deuterated Crosslinker

Product Name

BS3-d4 Deuterated Crosslinker

IUPAC Name

disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate

Molecular Formula

C16H18N2Na2O14S2

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;;

InChI Key

MGJYOHMBGJPESL-JVDLJEIDSA-L

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+]

BS3-d4 Deuterated Crosslinker, formally known as Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a specialized reagent used for protein crosslinking in biochemical research. This compound is water-soluble and membrane-impermeable, making it particularly useful for studying protein interactions in aqueous environments without affecting cellular integrity. The deuteration of this crosslinker allows for enhanced detection in mass spectrometry applications, providing a distinct advantage in analyzing complex protein mixtures .

BS3-d4 functions primarily through the formation of stable amide bonds with primary amino groups (-NH2) present in proteins. The reaction typically occurs under physiological pH conditions (pH 7-9), where the N-hydroxysuccinimide (NHS) ester groups of the crosslinker react with the amino groups. This reaction results in the covalent linking of proteins, facilitating the study of their spatial relationships and interactions within biological systems .

The general reaction can be summarized as follows:

  • Activation: The NHS-ester group activates the carboxylic acid moiety.
  • Nucleophilic Attack: A primary amine from a protein attacks the activated carbonyl carbon of the NHS-ester.
  • Formation of Amide Bond: This results in the formation of a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

BS3-d4 is primarily utilized to investigate protein-protein interactions and dynamics within cells. By crosslinking proteins, researchers can stabilize transient interactions that might otherwise be difficult to study. This crosslinking is particularly valuable in mass spectrometry-based proteomics, where it aids in identifying and characterizing protein complexes and their conformational states . Additionally, the deuterated nature of BS3-d4 allows for precise differentiation between light and heavy isotopes during analysis, enhancing the resolution of mass spectrometry results.

  • Preparation of Sulfosuccinic Acid: The starting material is sulfosuccinic acid, which undergoes conversion into its NHS ester form.
  • Deuteration: Deuterated solvents or reagents are employed to introduce deuterium atoms into the structure.
  • Final Coupling: The final product is obtained by coupling the deuterated NHS ester with a suitable spacer arm to yield BS3-d4.

This synthetic pathway ensures that the final product retains its water solubility and membrane impermeability while incorporating deuterium for enhanced analytical capabilities .

Interaction studies using BS3-d4 typically involve incubating proteins with the crosslinker under controlled conditions. Researchers can then analyze the resulting crosslinked products through techniques such as:

  • Mass Spectrometry: To identify crosslinked peptides and elucidate interaction networks.
  • Western Blotting: For confirming specific interactions between known proteins.
  • Gel Electrophoresis: To assess changes in molecular weight due to crosslinking.

These methods provide insights into protein dynamics, stability, and interaction networks within cells .

BS3-d4 belongs to a class of homobifunctional crosslinkers that includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSpacer LengthMembrane PermeabilityDeuteration
BS3 (Bis(sulfosuccinimidyl) 2,2,7,7-suberate)HomobifunctionalLongMembrane impermeableNo
BS2G (Bis(sulfosuccinimidyl) glutarate)HomobifunctionalMediumMembrane impermeableNo
DSS (Disuccinimidyl suberate)HomobifunctionalLongMembrane permeableNo
EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide)Zero-lengthNoneMembrane permeableNo
BS3-d0 (Non-deuterated version)HomobifunctionalLongMembrane impermeableNo

BS3-d4 stands out due to its deuterated nature, which provides enhanced analytical capabilities in mass spectrometry compared to its non-deuterated counterparts. Its unique structure allows for specific applications in studying protein interactions without compromising cellular integrity .

Deuterium Labeling Strategies in Crosslinker Production

The production of bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4 (BS3-d4) deuterated crosslinker involves sophisticated deuterium incorporation strategies that ensure high isotopic purity while maintaining the chemical integrity of the final product. Multiple approaches have been developed to achieve selective deuteration at specific molecular positions, each offering distinct advantages in terms of efficiency, selectivity, and cost-effectiveness [1] [2] [3].

Heavy water exchange represents the most commonly employed method for deuterium incorporation, utilizing deuterium oxide (D2O) as the primary deuterium source [2] [4]. This approach capitalizes on the natural tendency of exchangeable protons to undergo isotopic exchange under appropriate reaction conditions. The process typically operates at temperatures ranging from 25°C to 80°C, achieving deuterium incorporation efficiencies between 85% and 95% [2]. The reaction mechanism involves the substitution of hydrogen atoms at exchangeable positions with deuterium atoms from the heavy water medium, facilitated by appropriate catalytic systems or reaction conditions that promote the exchange process.

Catalytic hydrogen-deuterium exchange methods employ noble metal catalysts, particularly palladium on carbon (Pd/C) systems, to facilitate selective deuteration reactions [2] [5]. These methods utilize deuterium gas (D2) in combination with specialized catalytic systems to achieve high levels of deuterium incorporation, typically ranging from 90% to 99% efficiency [2]. The temperature requirements for catalytic exchange processes are generally higher, operating between 80°C and 170°C, but provide superior control over the deuteration process and can achieve more complete isotopic substitution at specific molecular positions.

Direct deuteration of precursor molecules offers another strategic approach, involving the use of deuterated starting materials in the synthesis pathway [6]. This method achieves exceptionally high incorporation efficiencies, typically 95% to 99%, by introducing deuterium-labeled components at the earliest stages of the synthetic process [6]. The approach operates under mild temperature conditions, typically between 25°C and 60°C, making it particularly suitable for maintaining the integrity of sensitive functional groups throughout the synthesis.

Sulfosuccinic acid deuteration protocols specifically target the acid group protons within the crosslinker structure . These methods employ deuterated sulfuric acid (D2SO4) in combination with heavy water systems to achieve selective deuteration of acidic protons . The process typically operates at moderate temperatures between 25°C and 50°C, achieving deuterium incorporation efficiencies ranging from 90% to 95%.

The formation of deuterated N-hydroxysuccinimide ester groups represents a critical aspect of BS3-d4 production, requiring careful attention to maintain the reactivity of these functional groups while incorporating deuterium labels [8]. These processes typically operate at low temperatures, ranging from 0°C to 25°C, to prevent degradation of the sensitive ester functionalities while achieving high deuterium incorporation efficiencies of 95% to 99%.

MethodDeuterium SourceTarget PositionIncorporation Efficiency (%)Temperature (°C)
Heavy Water ExchangeD2O (Heavy Water)Exchangeable Protons85-9525-80
Catalytic Hydrogen-Deuterium ExchangeD2 Gas with Pd/C CatalystAliphatic C-H Bonds90-9980-170
Direct Deuteration of PrecursorDeuterated Starting MaterialsSuberate Chain Carbons95-9925-60
Sulfosuccinic Acid DeuterationD2SO4/D2O SystemAcid Group Protons90-9525-50
N-Hydroxysuccinimide Ester FormationDeuterated NHS PrecursorsSuccinimide Ring95-990-25

Quality Control Protocols for Deuterated Reagents

Quality control protocols for deuterated crosslinkers encompass comprehensive analytical strategies designed to ensure both isotopic purity and chemical integrity of the final product. These protocols integrate multiple analytical techniques to provide thorough characterization of the deuterated reagents, establishing rigorous standards for product quality and consistency [9] [10] [11].

Nuclear Magnetic Resonance (NMR) Verification

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for verifying deuterium incorporation and determining isotopic purity in deuterated crosslinkers [12] [13] [14]. The comprehensive NMR analysis protocols employ multiple complementary techniques to provide detailed structural and isotopic characterization of BS3-d4.

Proton NMR (1H NMR) analysis utilizes high-field spectrometers operating at field strengths between 400 MHz and 750 MHz to detect residual proton signals in deuterated compounds [12]. The chemical shift range of 0.8 to 8.5 parts per million (ppm) encompasses all relevant proton environments within the crosslinker structure. The deuterium detection limit for 1H NMR analysis ranges from 5% to 10%, making it suitable for determining overall deuteration levels and identifying incompletely deuterated positions [12]. Analysis times typically range from 15 to 30 minutes, providing rapid assessment of deuteration success.

Deuterium NMR (2H NMR) spectroscopy provides direct detection and quantification of deuterium incorporation [13]. Operating at field strengths between 61 MHz and 115 MHz (corresponding to the deuterium resonance frequency), this technique offers superior sensitivity for deuterium detection with limits as low as 1% to 2% [13]. The chemical shift range of 0.8 to 8.0 ppm for deuterium analysis closely parallels that of proton NMR, allowing for direct comparison and assignment of deuterated positions. Analysis times range from 30 to 60 minutes, providing comprehensive deuterium mapping of the molecular structure.

Carbon-13 NMR (13C NMR) analysis supports structural verification by providing detailed information about the carbon framework of the deuterated crosslinker [12]. Operating at field strengths between 100 MHz and 188 MHz, 13C NMR covers a chemical shift range of 10 to 180 ppm, encompassing all carbon environments within the molecule. While not directly sensitive to deuterium, 13C NMR provides crucial structural confirmation and can detect isotope effects on carbon chemical shifts caused by deuterium substitution. Analysis times typically range from 45 to 90 minutes for comprehensive carbon characterization.

Two-dimensional 1H-2H correlation spectroscopy establishes connectivity patterns between proton and deuterium sites [13]. Operating at field strengths between 400 MHz and 600 MHz, these experiments provide spatial relationships between isotopic sites with deuterium detection limits ranging from 2% to 5%. The extended analysis times of 60 to 120 minutes reflect the complexity of two-dimensional experiments but provide invaluable structural information for complex deuteration patterns.

Hydrogen Bond Acceptor Count

14

Exact Mass

576.02459115 g/mol

Monoisotopic Mass

576.02459115 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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